![molecular formula C9H6N2O3 B2438456 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid CAS No. 1823941-77-0](/img/structure/B2438456.png)
8-Hydroxy-1,7-naphthyridine-3-carboxylic acid
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Overview
Description
8-Hydroxy-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound . It has a molecular weight of 190.16 . It is a versatile molecule that can be easily modified to incorporate different functional groups, making it useful for a variety of applications.
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid, has been a subject of interest in the field of medicinal chemistry . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The molecular structure of 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid is characterized by the presence of a naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .It has a molecular weight of 190.16 . The InChI code is 1S/C9H6N2O3/c12-8-7-5 (3-4-10-8)1-2-6 (11-7)9 (13)14/h1-4H, (H,10,12) (H,13,14) .
Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridine derivatives, which are structurally similar to 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis and Reactivity
These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Anticancer Properties
Functionalized 1,6-naphthyridines, which are structurally similar to 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid, have been studied for their anticancer properties . They have shown promising results on different cancer cell lines .
Antihistaminic Activity
New 1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and evaluated for their in vivo antihistaminic activity . One of the compounds displayed a promising bronchorelaxant effect in conscious guinea pigs .
Potential in Cancer Therapeutics
8-Hydroxy-[1,6]naphthyridines, which are structurally similar to 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid, have been explored as a scaffold for cancer therapeutics. They have shown potent inhibition in HIV-1 integrase and cytotoxicity in cancer cell lines.
Broad Spectrum of Biological Activities
Naphthyridine or naphthyridone systems, which include 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid, are of great importance due to their broad spectrum of biological activities . Substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
Safety and Hazards
The safety information for 8-Hydroxy-1,7-naphthyridine-3-carboxylic acid includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that naphthyridine derivatives have a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities .
Mode of Action
It is known that naphthyridine derivatives can interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Naphthyridine derivatives are known to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
It is known that naphthyridine derivatives can have a variety of effects at the molecular and cellular levels due to their diverse biological activities .
properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(1-2-10-8)3-6(4-11-7)9(13)14/h1-4H,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIGZSYQTIRGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NC=C(C=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid | |
CAS RN |
1823941-77-0 |
Source
|
Record name | 8-oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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